molecular formula C9H12N2O2 B8700633 Ethyl 3-(pyrimidin-5-yl)propanoate

Ethyl 3-(pyrimidin-5-yl)propanoate

Cat. No.: B8700633
M. Wt: 180.20 g/mol
InChI Key: BQRRNZRDNKXREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(pyrimidin-5-yl)propanoate is an organic compound that belongs to the class of esters It features a pyrimidine ring attached to a propionate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(pyrimidin-5-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-bromopyrimidine with ethyl acrylate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Another method involves the use of 2-aminopyridine and ethyl acrylate as starting materials. The reaction is catalyzed by trifluoromethanesulfonic acid and carried out in anhydrous ethanol under nitrogen protection. The reaction mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The product is then isolated by washing with organic solvents and recrystallization .

Industrial Production Methods

Industrial production of ethyl 3-(5-pyrimidyl)propionate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents may vary depending on the specific requirements of the industrial setup.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrimidin-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Ethyl 3-(pyrimidin-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting inflammatory and fibrotic diseases

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(5-pyrimidyl)propionate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The pyrimidine ring is known to interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-pyridyl)propionate
  • Ethyl 3-(4-pyridyl)propionate
  • Ethyl 3-(6-pyridyl)propionate

Uniqueness

Ethyl 3-(pyrimidin-5-yl)propanoate is unique due to the specific positioning of the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h5-7H,2-4H2,1H3

InChI Key

BQRRNZRDNKXREU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CN=CN=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-(5-pyrimidyl)acrylate (4.75 g) in ethanol (90 ml) was added 5% palladium on charcoal (0.2 g). The mixture was hydrogenated at an initial pressure of 50 psi, then filtered to remove catalyst and the solvent evaporated. Water was added, and the product extracted into ether. Drying, charcoaling and evaporation gave ethyl 3-(5-pyrimidyl)propionate (2.3 g) as a yellow oil. 1H-NMR (CDCl3) δ 1.23 (3H, t), 2.69 (2H, t), 2.96 (2H, t), 4.14 (2H, q), 8.635 (2H, s) and 9.09 (1H, s).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.